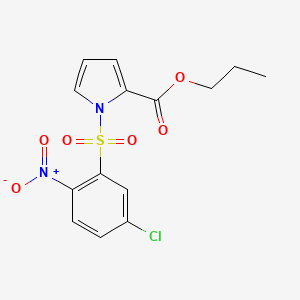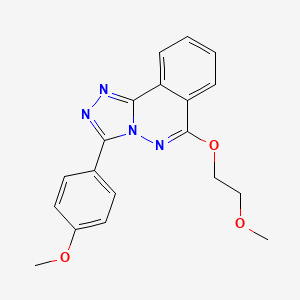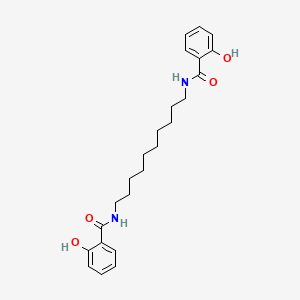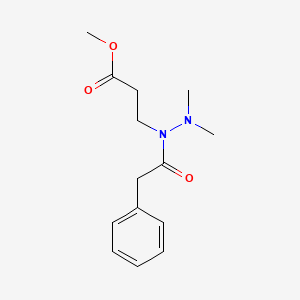
7-Chloro-1-(4-pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 4516360 is a chemical compound with unique properties and applications It is known for its role in various chemical reactions and its potential in scientific research
Méthodes De Préparation
Synthetic Routes: The synthesis of BRN 4516360 may involve multi-step organic synthesis, starting from readily available precursors. Common techniques include nucleophilic substitution, condensation reactions, and cyclization processes.
Reaction Conditions: The reaction conditions for synthesizing BRN 4516360 typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of BRN 4516360 may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
BRN 4516360 undergoes various chemical reactions, including:
Oxidation: BRN 4516360 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of BRN 4516360 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: BRN 4516360 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of BRN 4516360.
Applications De Recherche Scientifique
BRN 4516360 has a wide range of scientific research applications, including:
Chemistry: In chemistry, BRN 4516360 is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, BRN 4516360 is studied for its potential effects on biological systems. It may be used in assays to investigate cellular processes and molecular interactions.
Medicine: BRN 4516360 has potential applications in medicine, particularly in drug discovery and development. It may serve as a lead compound for developing new therapeutic agents.
Industry: In the industrial sector, BRN 4516360 is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of BRN 4516360 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through:
Molecular Targets: BRN 4516360 may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological outcomes.
Pathways Involved: The pathways affected by BRN 4516360 depend on its specific interactions with molecular targets. These pathways may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
BRN 4516360 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds similar to BRN 4516360 include those with similar chemical structures or functional groups. Examples may include other organic molecules used in synthesis and research.
Uniqueness: BRN 4516360 stands out due to its specific chemical properties, reactivity, and potential applications. Its unique structure and reactivity profile make it valuable for various scientific and industrial purposes.
Propriétés
Numéro CAS |
93299-99-1 |
|---|---|
Formule moléculaire |
C14H9ClN4S |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
7-chloro-1-pyridin-4-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C14H9ClN4S/c15-10-1-2-11-12(7-10)20-8-13-17-18-14(19(11)13)9-3-5-16-6-4-9/h1-7H,8H2 |
Clé InChI |
LLYDPSFUJWFASY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



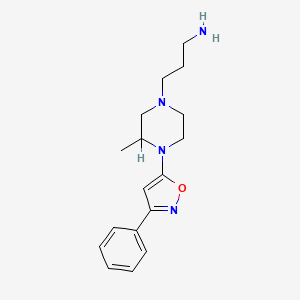

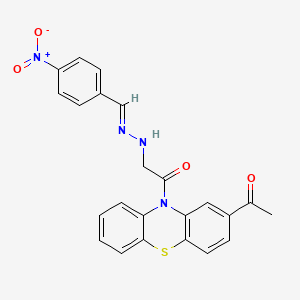



![3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One](/img/structure/B12720750.png)

